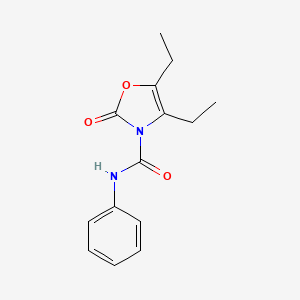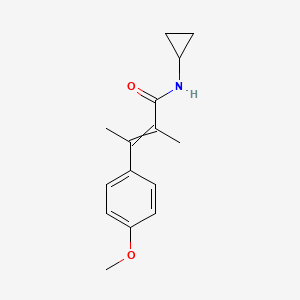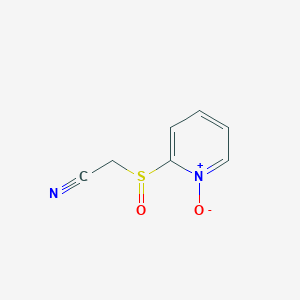![molecular formula C4H8N2O4 B14614669 3-[Methyl(nitro)amino]propanoic acid CAS No. 57742-23-1](/img/structure/B14614669.png)
3-[Methyl(nitro)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(nitro)amino]propanoic acid is an organic compound that features both nitro and amino functional groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Methyl(nitro)amino]propanoic acid can be achieved through several methods. One common approach involves the nitration of an appropriate precursor, such as 3-aminopropanoic acid, using nitric acid under controlled conditions. The reaction typically requires a solvent like dimethyl sulfoxide or dimethylformamide to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the precursor is treated with nitric acid in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[Methyl(nitro)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
3-[Methyl(nitro)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[Methyl(nitro)amino]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in changes in enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
3-Aminopropanoic acid: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitropropanoic acid: Contains a nitro group but lacks the amino group, resulting in different chemical properties.
3-[Methylamino]propanoic acid: Contains an amino group but lacks the nitro group, leading to different reactivity.
Uniqueness: 3-[Methyl(nitro)amino]propanoic acid is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
57742-23-1 |
|---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-[methyl(nitro)amino]propanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-5(6(9)10)3-2-4(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
LITORZINHYMSSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


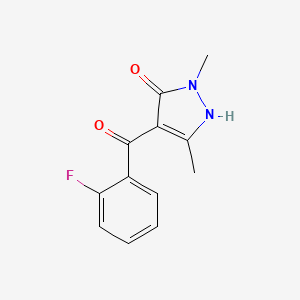
![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
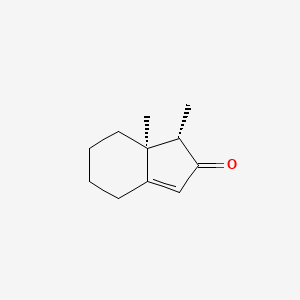
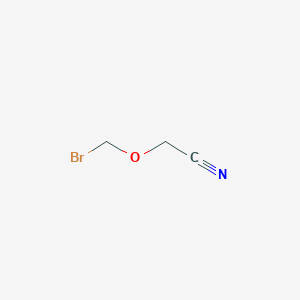

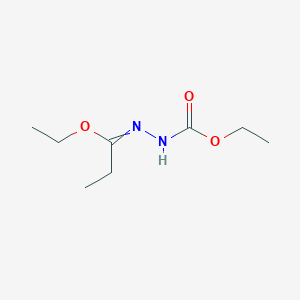
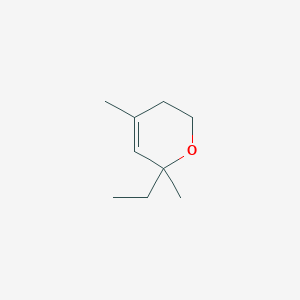
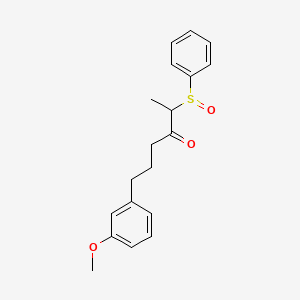
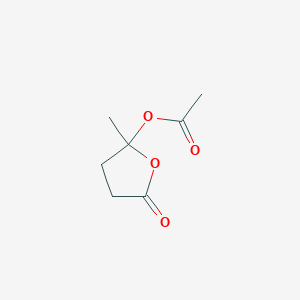
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)
